molecular formula C16H18N2O2 B6979494 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine

Cat. No.: B6979494
M. Wt: 270.33 g/mol
InChI Key: WTKDYJOPIFMYPN-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine is a complex organic compound that features a unique combination of a chromen-8-amine structure with an oxazole ring

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-11-4-2-8-19-15(11)14(5-1)17-9-13-10-18-16(20-13)12-6-7-12/h1,3,5,10,12,17H,2,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKDYJOPIFMYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NCC3=CN=C(O3)C4CC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.

    Attachment of the Chromen-8-amine Moiety: The chromen-8-amine structure can be synthesized separately and then coupled with the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the chromen structure, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the oxazole ring, known for its biological activity, suggests that this compound could have applications in developing new drugs for various diseases .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The chromen-8-amine moiety may also contribute to its activity by binding to different sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine: can be compared to other oxazole-containing compounds such as:

Uniqueness

What sets this compound apart is the combination of the oxazole ring with the chromen-8-amine structure. This unique combination may offer synergistic effects, enhancing its potential as a therapeutic agent or a chemical reagent.

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